2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-28-18-9-7-17(8-10-18)24-19(27)14-29-21-20(15-5-4-6-16(23)13-15)25-22(26-21)11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILQEYWMXWSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the spirocyclic compound family, characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.45 g/mol. The structure includes a spirocyclic moiety that is often associated with diverse biological activities.
Antipsychotic Activity
Research has indicated that compounds related to diazaspiro systems exhibit significant antipsychotic properties. For instance, studies involving similar spiro compounds have demonstrated their efficacy in animal models for treating psychotic disorders. The compound's ability to interact with neurotransmitter systems, particularly dopamine receptors, suggests potential as an antipsychotic agent .
Antitumor Effects
Emerging data suggest that the compound may possess antitumor properties. In vitro studies have shown that derivatives of diazaspiro compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved often include modulation of signaling cascades such as MAPK and PI3K/Akt pathways .
Antioxidant Properties
The antioxidant activity of this compound is another area of interest. Research indicates that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of This compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a modulator at various neurotransmitter receptors (e.g., dopamine D2 receptors), influencing neurotransmission and exhibiting antipsychotic effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or survival, contributing to its potential antitumor effects.
- Oxidative Stress Modulation : By scavenging free radicals, the compound can mitigate oxidative stress, which is implicated in numerous pathological conditions.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazaspiro Cores
- Key Observations: Spiro Ring Size: Enlarging the spiro ring from 4.4 to 4.6 () may alter conformational flexibility and steric interactions with biological targets. Substituent Effects: Fluorine at the 3-position (target compound) versus 4-position () could influence binding affinity due to differences in electronic and steric profiles.
Analogues with Heterocyclic Thioacetamide Linkages
- Key Observations: Core Heterocycles: Quinazolinone and benzoimidazole cores () offer planar structures for intercalation or enzyme inhibition, contrasting with the non-planar spiro system of the target compound. Biological Activity: Thioacetamide-linked quinazolinones () exhibit antitumor activity, suggesting the target compound’s thioether bridge may similarly contribute to bioactivity.
Structure-Activity Relationship (SAR) Insights
Fluorine Substituents : The 3-fluorophenyl group may enhance metabolic stability and hydrophobic interactions, as seen in fluorinated compounds across , and 17 .
Methoxy vs. Methyl/Nitro Groups : The 4-methoxyphenyl acetamide substituent balances electron-donating effects and solubility, whereas nitro groups () could increase reactivity but reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
